molecular formula FH B1243052 fluorane

fluorane

Cat. No. B1243052
M. Wt: 20.0064 g/mol
InChI Key: KRHYYFGTRYWZRS-IGMARMGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluorine-19 atom is the stable isotope of fluorine with relative atomic mass 18.998403 and nuclear spin (1)/2.

Scientific Research Applications

Fused-Fluoran Leuco Dyes

  • Two-Step Color Change : Fused-fluoran leuco dyes, specifically iso-aminobenzopyranoxanthenes, exhibit a two-step color change from colorless to pink, then to blue-green. This phenomenon occurs due to the opening and closing of two spirolactone rings. These changes can be controlled by acid concentration, solvent, and temperature adjustments (Shirasaki et al., 2016).

Fluorescence Regulation of Fluorans

  • Fluorescence for Bioimaging : The fluorescence properties of 4-aminobenzofluoran can be regulated for applications such as Cu2+-selective fluorescent probes and bioimaging. By manipulating the molecular structure, these fluorans can be used in pH-stable solutions for bioimaging purposes (Huang et al., 2017).

Photochromic Fluoran Compounds

  • Reversible Photochromism : Fluoran salicylaldehyde hydrazone Zn(II) complexes exhibit reversible photochromism, making them suitable for photo-patterning applications. These compounds can change colors under UV light and have remarkable fatigue resistance both in solution and in solid matrices (Li et al., 2017).

Photostabilisation of Fluorans

  • Enhanced Stability : The stabilization of fluoran dyes against photofading can be achieved using metal complexes. This enhances the longevity of colored species, especially in applications like heat-and/or pressure-sensitive recording media (Oda, 1995).

Thermochromic Properties

  • Thermochromic Behavior : Novel tert-butyl substituted fluorans demonstrate reversible thermochromic properties. These properties can be evaluated using various spectroscopic techniques and have potential applications as thermal indicators (Oh et al., 2016).

The Chemistry of Fluoran Leuco Dyes

  • Wide Color Variety : Fluoran leuco dyes are known for their ability to develop a wide variety of colors depending on their substituents. This characteristic makes them significant in applications like carbonless copying papers and thermosensitive recording papers (Hatano, 2002).

properties

Product Name

fluorane

Molecular Formula

FH

Molecular Weight

20.0064 g/mol

IUPAC Name

fluorane

InChI

InChI=1S/FH/h1H/i1+0

InChI Key

KRHYYFGTRYWZRS-IGMARMGPSA-N

Isomeric SMILES

[19FH]

Canonical SMILES

F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
fluorane

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